2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0899089
InChI: InChI=1S/C21H20N2O5S/c1-3-28-17-10-14(7-8-16(17)24)11-18-20(26)23(21(27)29-18)12-19(25)22-15-6-4-5-13(2)9-15/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11+
SMILES: CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)O
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

CAS No.:

Cat. No.: VC0899089

Molecular Formula: C21H20N2O5S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide -

Specification

Molecular Formula C21H20N2O5S
Molecular Weight 412.5 g/mol
IUPAC Name 2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C21H20N2O5S/c1-3-28-17-10-14(7-8-16(17)24)11-18-20(26)23(21(27)29-18)12-19(25)22-15-6-4-5-13(2)9-15/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11+
Standard InChI Key XUGZILCLEHBRJW-WOJGMQOQSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)O
SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)O
Canonical SMILES CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator